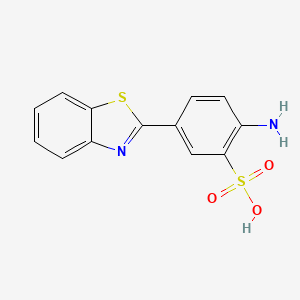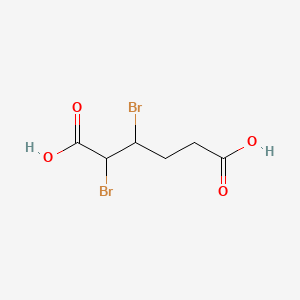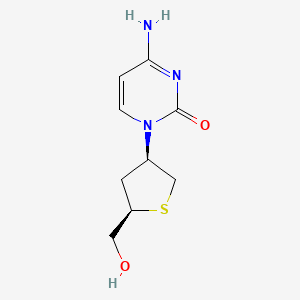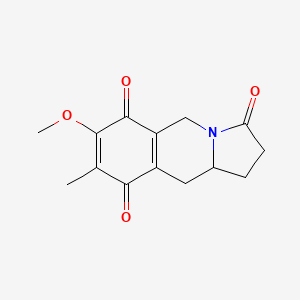
1,2-Cyclohexanedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanedicarboxamide is an organic compound with the molecular formula C8H14N2O2. It is a derivative of cyclohexane, where two carboxamide groups are attached to the first and second carbon atoms of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedicarboxamide can be synthesized through the amidation of 1,2-cyclohexanedicarboxylic acid. The reaction typically involves the use of amine reagents under controlled conditions to form the desired carboxamide groups. One common method involves the use of peptide coupling agents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as in situ polymerization and microencapsulation to enhance the efficiency and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Cyclohexanedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The compound can participate in substitution reactions where one or both carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
1,2-Cyclohexanedicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanedicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Cyclohexanedicarboxamide: Another derivative of cyclohexane with carboxamide groups at the first and fourth positions.
N,N’-Diethyl-N,N’-bis(2-hydroxyethyl)-1,2-cyclohexanedicarboxamide: A modified version with additional ethyl and hydroxyethyl groups.
Uniqueness: 1,2-Cyclohexanedicarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
5418-08-6 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12) |
InChI Key |
LGFUGDIGUMLNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


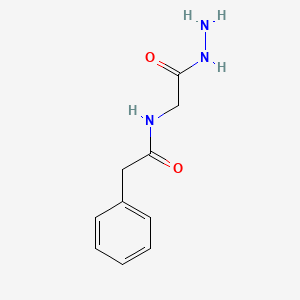
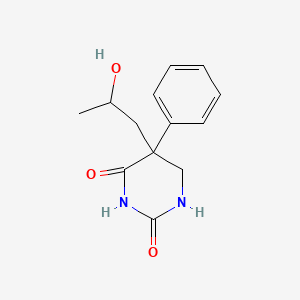
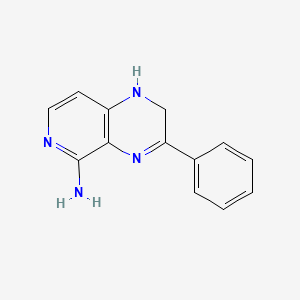

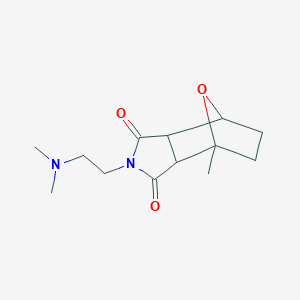

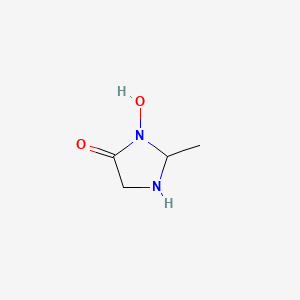
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
